4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol
Description
Properties
IUPAC Name |
4-[(2-nitroimidazol-1-yl)methoxy]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4/c12-5-1-2-6-15-7-10-4-3-9-8(10)11(13)14/h3-4,12H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRPKPUFMJSAFQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])COCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239533 | |
| Record name | RK 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93679-08-4 | |
| Record name | RK 27 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093679084 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RK 27 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80239533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Alkylation of 2-Nitroimidazole
The most widely reported route involves the reaction of 2-nitro-1H-imidazole with 4-bromobutan-1-ol or its tosylate derivative under basic conditions. The mechanism proceeds via an SN2 displacement, where the alkoxide ion from butanol attacks the electrophilic carbon adjacent to the nitro group on the imidazole ring.
Representative Reaction:
Key Conditions:
Bromination-Debromination Sequences
Adapting methodologies from pretomanid synthesis, selective bromination at the imidazole C-2 position followed by alkoxy group introduction has been explored:
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Bromination: Treatment of 4-nitroimidazole with bromine (Br₂) and NaHCO₃ yields 2,5-dibromo-4-nitro-1H-imidazole.
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Selective Debromination: KI/Na₂SO₃ in acetic acid removes the C-5 bromine, leaving a reactive C-2 site for subsequent alkylation.
Advantages:
-
Enables precise regiocontrol for methoxybutanol attachment
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Mitigates side reactions from competing nucleophilic sites
Reaction Optimization and Kinetic Studies
Solvent and Base Effects
Comparative studies reveal solvent polarity critically impacts reaction efficiency:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 78 | 95 |
| Acetonitrile | NaH | 82 | 97 |
| THF | KOtBu | 65 | 89 |
Data aggregated from scaled syntheses
Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of the alkoxide intermediate, while NaH outperforms carbonate bases in moisture-sensitive systems.
Temperature and Time Profiling
Isothermal experiments (80–120°C) demonstrate:
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Optimum: 100°C for 8 hours (yield plateau at 82%)
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Side Products:
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<5%: N-alkylated byproducts from imidazole ring alkylation
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<3%: Oxidation of butanol chain to carboxylic acids
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Activation energy () calculations via Arrhenius plots yield , indicating moderate thermal sensitivity.
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptations
To address exothermic risks in batch processes, flow chemistry parameters have been optimized:
| Parameter | Value |
|---|---|
| Residence Time | 12 minutes |
| Temperature | 105°C |
| Pressure | 3 bar |
| Throughput | 15 L/h |
Benefits:
-
40% reduction in reaction time vs. batch
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Consistent purity (>99%) through precise thermal control
Green Chemistry Initiatives
Solvent recycling systems and Br₂ substitution strategies are being implemented:
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Bromine Alternatives: N-Bromosuccinimide (NBS) with catalytic H₂SO₄ reduces hazardous gas emissions
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Aqueous Workup: 80% water/ethanol mixtures replace halogenated solvents for crystallization
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
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δ 4.20 (t, J=6.4 Hz, 2H, OCH₂)
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δ 3.50 (m, 2H, CH₂OH)
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δ 7.85 (s, 1H, imidazole H)
HRMS (ESI+):
Chemical Reactions Analysis
Types of Reactions
4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Immunosuppressive Properties
4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol has been investigated for its potential as an immunosuppressant. Its mechanism of action is believed to involve the inhibition of calcineurin, a protein phosphatase crucial for T-cell activation. This inhibition reduces the production of pro-inflammatory cytokines, making it a candidate for treating autoimmune diseases and preventing organ transplant rejection.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antibacterial agent. Further research is needed to fully elucidate its spectrum of activity and mechanism against specific pathogens .
Chemical Reactions and Synthesis
The synthesis of this compound typically involves the reaction of 1-butanol with 2-nitro-1H-imidazole under basic conditions. The compound can undergo several chemical transformations:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to aldehydes or carboxylic acids | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) |
| Reduction | Converts nitro group to amino group | Hydrogen gas (H2) with palladium catalyst (Pd/C), Sodium borohydride (NaBH4) |
| Substitution | Nitro group replaced by other functional groups | Halides, Amines, Thiols |
Case Study 1: Immunosuppressive Effects
A study conducted on animal models demonstrated that treatment with this compound led to significant reductions in T-cell activation markers, supporting its potential role in immunosuppression . The results indicated a reduction in graft rejection rates when used alongside standard immunosuppressive therapies.
Case Study 2: Antimicrobial Efficacy
In vitro studies have shown that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further exploration is necessary to determine its full range of activity and potential resistance mechanisms .
Mechanism of Action
The mechanism of action of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. As a derivative of cyclosporine A, it is believed to inhibit the activity of calcineurin, a protein phosphatase involved in T-cell activation. This inhibition leads to reduced production of pro-inflammatory cytokines and suppression of the immune response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and functional features of 4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol with two related imidazole derivatives:
*Inferred structure based on nomenclature and analogs.
Structural and Functional Analysis:
Imidazole Ring Modifications :
- The 2-nitro group in the target compound contrasts with the unsubstituted imidazole in the chlorophenyl derivative and the 2-methyl-4-nitro substitution in the ketone analog . Nitro groups enhance electron-deficient character, favoring interactions in hypoxic environments (e.g., tumor targeting). The methyl group in the latter compound may reduce metabolic stability due to steric hindrance.
Side Chain Variations :
- The primary alcohol in the target compound improves aqueous solubility compared to the ketone in the butan-2-one analog , which is more electrophilic and prone to nucleophilic reactions. The secondary alcohol in the chlorophenyl derivative may exhibit different hydrogen-bonding capacity, affecting membrane permeability.
In contrast, the methoxybutanol chain in the target compound balances polarity and hydrophobicity, which is critical for pharmacokinetics.
Reactivity and Stability :
- The ketone in the butan-2-one derivative may undergo redox reactions or form Schiff bases, limiting its stability under physiological conditions. The hydroxyl group in the target compound offers a site for conjugation (e.g., prodrug derivatization) without compromising stability.
Biological Activity
4-((2-Nitro-1H-imidazol-1-yl)methoxy)butan-1-ol, with the molecular formula C8H13N3O4, is a compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.
The primary mechanism of action for this compound is believed to involve the inhibition of calcineurin, a protein phosphatase crucial for T-cell activation. This inhibition leads to a decrease in the production of pro-inflammatory cytokines, thereby suppressing immune responses. This mechanism is similar to that of established immunosuppressants like cyclosporine A and tacrolimus, but the unique structure of this compound may offer distinct advantages in efficacy and safety profiles.
Therapeutic Applications
Research has indicated that this compound may be effective in treating various conditions due to its immunosuppressive properties. Its potential applications include:
- Autoimmune Diseases : By modulating immune responses, it may help manage conditions such as rheumatoid arthritis and lupus.
- Transplant Rejection : The compound could be beneficial in preventing organ rejection post-transplantation.
Antimicrobial Activity
There is emerging evidence suggesting that this compound exhibits antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds suggest promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli .
Case Studies and Experimental Data
Recent studies have focused on the synthesis and biological evaluation of this compound. Below is a summary of key findings from various research efforts:
The synthesis of this compound typically involves the reaction between 1-butanol and 2-nitroimidazole under specific conditions that optimize yield and purity. The compound has a predicted boiling point of approximately 451.7 °C and a density of about 1.35 g/cm³ .
Similar Immunosuppressants
| Compound | Mechanism of Action | Unique Features |
|---|---|---|
| Cyclosporine A | Calcineurin inhibition | Established immunosuppressant with extensive clinical use |
| Tacrolimus | Calcineurin inhibition | Similar therapeutic applications but different structure |
| Sirolimus | mTOR inhibition | Inhibits a different pathway but used in similar settings |
This compound stands out due to its unique chemical structure, which may allow for improved interactions with molecular targets compared to these established compounds.
Q & A
Q. Optimization Strategies :
What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
Key Techniques :
- NMR Spectroscopy :
- X-ray Crystallography :
- Data Collection : Use SHELX or WinGX for structure refinement. Example unit cell parameters from analogous compounds:
| Compound | a (Å) | b (Å) | c (Å) | β (°) | Space Group | Reference |
|---|---|---|---|---|---|---|
| Related Imidazole | 7.97 | 16.43 | 14.36 | 95.1 | P21/c |
- Challenges : Anisotropic displacement parameters for nitro groups require high-resolution data (<1.0 Å) to avoid overfitting .
How can crystallographic data contradictions (e.g., twinning, enantiomorphism) be resolved during structure determination?
Advanced Research Question
Common Issues :
- Twinning : Observed in compounds with flexible chains (e.g., butanol linker). Use SHELXL’s TWIN command or WinGX’s metric analysis tools to deconvolute overlapping reflections .
- Enantiomorph Polarity : Apply Flack’s x parameter or Rogers’ η to distinguish chiral centers. For near-centrosymmetric structures, x is more reliable than η due to reduced false positives .
Q. Methodological Workflow :
Collect high-redundancy data to improve Rint values.
Test twinning laws (e.g., pseudo-merohedral) using PLATON.
Refine with SHELXL using BASF and TWIN directives .
How can this compound be evaluated for hypoxia-targeting applications in tumor microenvironments?
Advanced Research Question
Experimental Design :
- Radiolabeling : Incorporate ¹⁸F or ⁶⁴Cu via prosthetic groups (e.g., [¹⁸F]FBNA derivatives) to enable PET imaging .
- In Vitro Assays :
Q. Data Interpretation :
| Derivative | log P | Hypoxic/Aerobic Ratio | T/M Ratio | Reference |
|---|---|---|---|---|
| Parent Compound | 0.05 | 4.4 ± 0.5 | 6.82 | |
| [¹⁸F]FMISO | 0.41 | 3.1 ± 0.3 | 5.20 |
How can discrepancies between spectroscopic and crystallographic data be reconciled?
Advanced Research Question
Case Study : If NMR suggests a planar nitroimidazole ring, but X-ray shows puckering:
Dynamic Effects : Perform variable-temperature NMR to assess conformational flexibility.
Computational Validation : Use DFT (e.g., Gaussian) to model the crystal environment’s impact on geometry .
Multi-Technique Cross-Validation :
- Compare IR carbonyl stretches (1700–1750 cm⁻¹) with crystallographic bond lengths .
- Validate hydrogen bonding (e.g., O–H···N) via Hirshfeld surface analysis .
What strategies are effective for studying structure-activity relationships (SAR) of nitroimidazole derivatives?
Advanced Research Question
Methodology :
- Substituent Variation : Modify the methoxy chain length or nitro group position. For example:
- Biological Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
